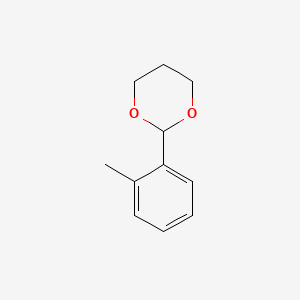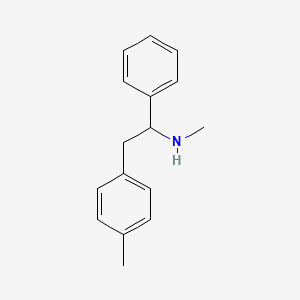
N-Methyl-2-(4-methylphenyl)-1-phenylethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-2-(4-methylphenyl)-1-phenylethanamine is an organic compound that belongs to the class of phenethylamines This compound is characterized by its structural framework, which includes a phenyl ring substituted with a methyl group and an ethylamine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(4-methylphenyl)-1-phenylethanamine typically involves the alkylation of 2-(4-methylphenyl)-1-phenylethanamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N-methyl-2-(4-methylphenyl)-1-phenylethanamine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-2-(4-methylphenyl)-1-phenylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenethylamines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules.
Biology: The compound is used in research to study its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: It has been investigated for its potential therapeutic effects, including its use as a psychoactive agent.
Industry: The compound is utilized in the production of various pharmaceuticals and chemical intermediates.
Mecanismo De Acción
The mechanism of action of N-methyl-2-(4-methylphenyl)-1-phenylethanamine involves its interaction with neurotransmitter receptors in the brain. It primarily targets the serotonin, dopamine, and norepinephrine receptors, leading to the release and reuptake inhibition of these neurotransmitters. This results in altered mood, perception, and cognitive functions.
Comparación Con Compuestos Similares
Similar Compounds
N-methyl-1-phenylethanamine: Lacks the methyl group on the phenyl ring.
2-(4-methylphenyl)-1-phenylethanamine: Lacks the N-methyl group.
N-methyl-2-phenylethanamine: Lacks the methyl group on the aromatic ring.
Uniqueness
N-methyl-2-(4-methylphenyl)-1-phenylethanamine is unique due to the presence of both the N-methyl group and the methyl group on the aromatic ring. This structural configuration contributes to its distinct pharmacological properties and makes it a valuable compound for scientific research and industrial applications.
Propiedades
Número CAS |
6271-60-9 |
|---|---|
Fórmula molecular |
C16H19N |
Peso molecular |
225.33 g/mol |
Nombre IUPAC |
N-methyl-2-(4-methylphenyl)-1-phenylethanamine |
InChI |
InChI=1S/C16H19N/c1-13-8-10-14(11-9-13)12-16(17-2)15-6-4-3-5-7-15/h3-11,16-17H,12H2,1-2H3 |
Clave InChI |
TXFQRXXAMKZVOG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CC(C2=CC=CC=C2)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


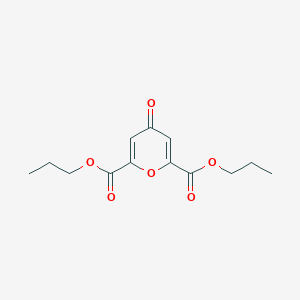
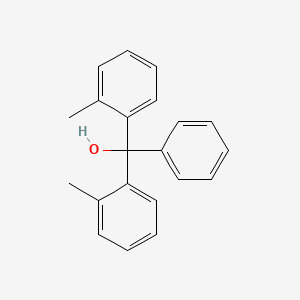
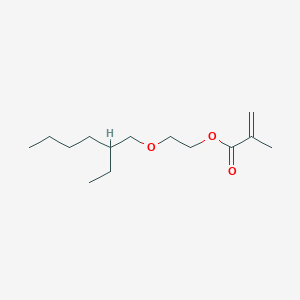
![1-[(Cyanomethyl)(methyl)amino]-1-deoxyhexitol](/img/structure/B14730057.png)
![[(1R,2S,6S,8R,9S,13S,17S,18S,20R,22S)-17-(furan-3-yl)-3,7-dihydroxy-22-(2-methoxy-2-oxoethyl)-2,5,11,18-tetramethyl-20-[(2S)-2-methylbutanoyl]oxy-8-(2-methylpropanoyloxy)-15-oxo-10,12,16,21-tetraoxaheptacyclo[9.9.1.12,5.01,9.03,7.09,13.013,18]docosan-6-yl] (2S,3R)-2,3-dimethyloxirane-2-carboxylate](/img/structure/B14730063.png)
![N-[2-(4-methylphenoxy)ethyl]-N-propyl-propan-1-amine](/img/structure/B14730065.png)
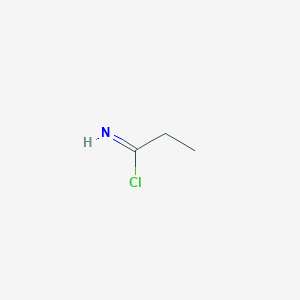
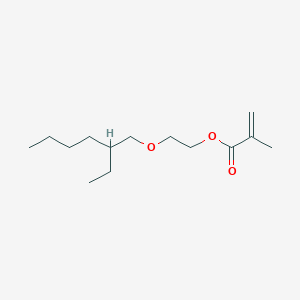
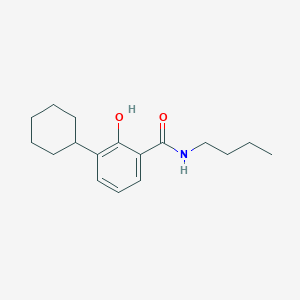
![[(e)-(2,5-Dimethylphenyl)diazenyl]propanedinitrile](/img/structure/B14730089.png)

![10-[(1,4-Dioxan-2-yl)oxy]phenanthren-9-ol](/img/structure/B14730107.png)
